

# HIV-1 Tat (1-9) Peptide Sequence: A Clarification

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *HIV-1 tat Protein (1-9)*

Cat. No.: *B12325923*

[Get Quote](#)

While the user requested information on the HIV-1 Tat (1-9) peptide, it is crucial to distinguish between the literal N-terminal 1-9 sequence and the well-known 9-amino acid cell-penetrating peptide (CPP) derived from the Tat basic domain.

- Tat (1-9): The actual N-terminal sequence of the HIV-1 Tat protein is Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu (MDPVDPNIE). This sequence has been shown to bind to the active site of Dipeptidyl-peptidase IV (CD26) and inhibit its enzymatic activity.[1][2]
- Tat Basic Domain (49-57): The sequence renowned for its cell-penetrating capabilities is Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (RKKRRQRRR). This highly cationic 9-residue peptide is a core component of the Tat protein transduction domain (PTD) and is the focus of extensive research in drug delivery.

Given the context of drug development and signaling pathways, this guide will focus on the arginine-rich 9-amino acid sequence from the basic domain, hereafter referred to as Tat (49-57), as it aligns with the core interests of the target audience.

## Physicochemical and Structural Properties

The Tat (49-57) peptide's function is intrinsically linked to its physicochemical properties, dominated by its high density of basic residues.

Table 1: Physicochemical Properties of HIV-1 Tat (49-57) Peptide

| Property               | Value        | Source     |
|------------------------|--------------|------------|
| Amino Acid Sequence    | RKKRRQRRR    | [3]        |
| Molecular Weight       | 1298.6 g/mol | Calculated |
| Isoelectric Point (pI) | ~12.8        | Calculated |
| Net Charge (pH 7.0)    | +8           | Calculated |

The Tat protein, including its basic domain, is considered intrinsically disordered.[4] In aqueous solution, the Tat (49-57) peptide exists primarily as a random coil. However, upon interaction with biological partners such as the cell membrane or nucleic acids, it can adopt a more defined secondary structure, such as an alpha helix or a beta-turn.[5][6]

## Cellular Uptake and Signaling Pathway

The hallmark of the Tat (49-57) peptide is its ability to traverse cellular membranes, a process known as protein transduction. The primary mechanism involves initial electrostatic interactions with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface, which triggers internalization.[7][8] The main pathway for uptake is endocytosis, particularly macropinocytosis.[7][9]



[Click to download full resolution via product page](#)

Caption: Cellular internalization pathway of the HIV-1 Tat (49-57) peptide.

## Experimental Protocols

## Solid-Phase Peptide Synthesis (SPPS) of Tat (49-57)

Objective: To chemically synthesize the Tat (49-57) peptide.

Methodology:

- Resin Preparation: Start with a suitable solid support resin, such as Fmoc-Arg(Pbf)-Wang resin.
- Amino Acid Coupling Cycle:
  - Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in dimethylformamide (DMF).
  - Activation & Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) with a coupling agent like HBTU/HOBt in the presence of a base (DIPEA) and couple it to the free N-terminus of the growing peptide chain.
  - Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents.
- Sequence Elongation: Repeat the coupling cycle for each amino acid in the sequence (R-R-Q(Trt)-R(Pbf)-R(Pbf)-K(Boc)-K(Boc)-R(Pbf)).
- Cleavage and Deprotection: After the final amino acid is coupled and deprotected, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
- Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Verification: Confirm the identity and purity of the final peptide product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.[\[10\]](#)



[Click to download full resolution via product page](#)

Caption: Workflow for the solid-phase peptide synthesis of Tat (49-57).

# Cellular Uptake Assay using Flow Cytometry

Objective: To quantify the cellular internalization of the Tat (49-57) peptide.

Methodology:

- Peptide Labeling: Synthesize or procure a fluorescently labeled version of the Tat peptide (e.g., FITC-Tat (49-57)).
- Cell Culture: Plate cells (e.g., HeLa or Jurkat cells) in appropriate culture vessels and grow to a suitable confluence.
- Incubation: Treat the cells with varying concentrations of the fluorescently labeled Tat peptide for a defined period (e.g., 1-4 hours) at 37°C. Include an untreated control group.
- Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any non-internalized peptide. To remove surface-bound peptide, a brief wash with a heparin solution or a mild acid wash can be employed.
- Cell Detachment: Detach adherent cells using a non-enzymatic cell dissociation solution or trypsin.
- Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the fluorophore with the appropriate laser and measure the emission in the corresponding channel.
- Data Interpretation: Quantify the mean fluorescence intensity (MFI) of the cell population. An increase in MFI compared to the untreated control indicates peptide internalization.

## Quantitative Data and Binding Affinities

The cationic nature of the Tat basic domain facilitates its interaction with anionic molecules like nucleic acids. While its intrinsic function is binding to the TAR RNA element, it also exhibits high affinity for DNA.

Table 2: Binding Affinity of Tat Peptides

| Peptide Sequence               | Binding Partner         | Method                  | Dissociation Constant (Kd) | Source |
|--------------------------------|-------------------------|-------------------------|----------------------------|--------|
| Tat (47-57)<br>YGRKKRRQRR<br>R | Double-stranded DNA     | Fluorescence Anisotropy | ~100 nM                    | [10]   |
| Tat (47-58)                    | TAR RNA                 | Not Specified           | 6 - 70 nM                  | [10]   |
| Tat (1-9)<br>MDPVDPNIE         | Dipeptidyl-peptidase IV | Enzyme Kinetics         | Ki = 250 $\mu$ M           | [2]    |

## Applications in Drug Development

The robust cell-penetrating ability of the Tat (49-57) peptide makes it an invaluable tool for delivering a wide array of therapeutic and diagnostic cargoes into cells that would otherwise be membrane-impermeable.

### Logical Relationship: Tat-Mediated Drug Delivery



[Click to download full resolution via product page](#)

Caption: Logical flow of Tat (49-57)-mediated cargo delivery.

This peptide can be conjugated to various molecules, enhancing their cellular uptake and bioavailability, thereby opening new avenues for treating a multitude of diseases.[11]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Crystal structures of HIV-1 Tat-derived nonapeptides Tat-(1-9) and Trp2-Tat-(1-9) bound to the active site of dipeptidyl-peptidase IV (CD26) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HIV-1 Tat amino acid residues that influence Tat-TAR binding affinity: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tat (HIV) - Wikipedia [en.wikipedia.org]
- 6. rcsb.org [rcsb.org]
- 7. Molecular mechanisms in the dramatic enhancement of HIV-1 Tat transduction by cationic liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HIV Tat as a latency reversing agent: turning the tables on viral persistence [frontiersin.org]
- 9. Cell-Penetrating HIV1 TAT Peptides Can Generate Pores in Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. csmres.co.uk [csmres.co.uk]
- To cite this document: BenchChem. [HIV-1 Tat (1-9) Peptide Sequence: A Clarification]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12325923#hiv-1-tat-1-9-peptide-sequence-and-structure>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)